molecular formula C18H19NO2 B3057651 Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- CAS No. 833484-92-7

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-

Cat. No. B3057651
CAS RN: 833484-92-7
M. Wt: 281.3 g/mol
InChI Key: WQSUESHUYSPBQE-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-” is also known as TTNPB . It is a synthetic stilbene analog of retinoic acid and acts as a potent retinoic acid receptor (RAR) agonist . It has an empirical formula of C24H28O2 and a molecular weight of 348.48 .


Molecular Structure Analysis

The molecular structure of TTNPB is represented by the SMILES string C\C(=C/c1ccc(cc1)C(O)=O)c2ccc3c(c2)C(C)(C)CCC3(C)C . This indicates that the molecule consists of a benzoic acid moiety attached to a tetrahydro-naphthalenyl group via an amino-methyl bridge.


Physical And Chemical Properties Analysis

TTNPB is soluble in ethanol at 10 mM, in DMSO at 25 mM, and in a chloroform/methanol (1/1) mixture at 9.80 - 10.20 mg/mL . It forms a clear, colorless to light yellow solution when dissolved . It should be stored at a temperature of -20°C .

Scientific Research Applications

Medicinal Chemistry: RXR Agonists

Analog derivatives of 4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]benzoic Acid have been explored as potential retinoid-X-receptor (RXR) agonists. RXRs play crucial roles in gene regulation and cellular processes. These analogs were evaluated for selective RXR agonism:

Organic Synthesis: Building Blocks

The compound 4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]benzoic Acid serves as a versatile building block in organic synthesis. Notably:

Antimicrobial and Antifungal Activity

While not exclusive to this compound, its derivatives have been evaluated for antimicrobial and antifungal properties:

Indole Derivatives with Biological Potential

Although not directly related to the compound, indole derivatives have shown interesting activities. For instance:

Mechanism of Action

properties

IUPAC Name

4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21)15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h3,5,7-11,19H,1-2,4,6,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSUESHUYSPBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457032
Record name Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-

CAS RN

833484-92-7
Record name Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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